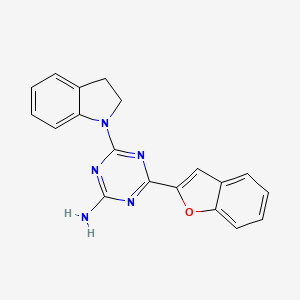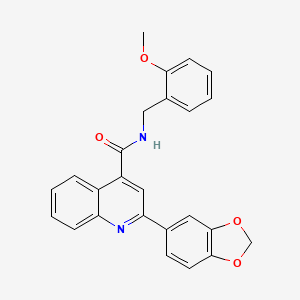![molecular formula C11H17NO2S B4718798 N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide](/img/structure/B4718798.png)
N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide
Übersicht
Beschreibung
N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. Originally developed as a potential treatment for the common cold, DMXAA was found to have potent anti-cancer effects in preclinical studies.
Wissenschaftliche Forschungsanwendungen
N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide has been extensively studied for its anti-tumor properties, particularly in the treatment of solid tumors. Preclinical studies have shown that N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide can induce tumor necrosis and inhibit angiogenesis, leading to the regression of tumors in animal models. N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in combination treatments.
Wirkmechanismus
N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide exerts its anti-tumor effects through the activation of the STING (Stimulator of Interferon Genes) pathway, which is a key regulator of the immune response to cancer. N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide binds to the STING protein, leading to the production of type I interferons and other cytokines that activate immune cells to attack the tumor. N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide has also been shown to inhibit the production of pro-angiogenic factors, leading to the disruption of tumor blood vessels and the induction of tumor necrosis.
Biochemical and Physiological Effects
N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its anti-tumor effects, N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide has been shown to induce fever, activate the immune system, and increase the production of cytokines and chemokines. N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide has also been shown to have anti-inflammatory effects in some contexts.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide has several advantages for lab experiments, including its potency and specificity for the STING pathway. However, N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide can be difficult to work with due to its low solubility in water and its tendency to degrade in solution. N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide also has a relatively short half-life in vivo, which can limit its effectiveness in some contexts.
Zukünftige Richtungen
There are several potential future directions for N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide research. One area of interest is the development of new formulations and delivery methods that can improve the solubility and stability of N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide in vivo. Another area of interest is the identification of biomarkers that can predict the response to N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide treatment in different cancer types. Finally, there is growing interest in the use of N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide in combination therapies with other immune modulators and targeted therapies for cancer.
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-8-5-6-11(7-9(8)2)10(3)12-15(4,13)14/h5-7,10,12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCCLIGUVKYURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NS(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4718719.png)
![N-(3-chloro-4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4718724.png)

![3-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4718744.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-formylphenoxy)acetamide](/img/structure/B4718748.png)
![2-cyano-3-(3-ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-N-1-naphthylacrylamide](/img/structure/B4718751.png)
![methyl 6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4718761.png)

![2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4718775.png)
![N-(3-methoxypropyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4718777.png)

![N-(3-methoxyphenyl)-2-[(4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio]acetamide](/img/structure/B4718786.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B4718791.png)
![1-allyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4718792.png)